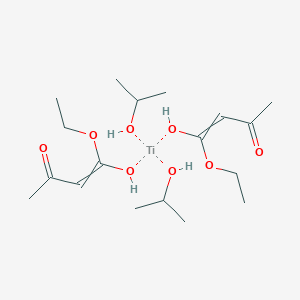
Diisopropoxy-bisethylacetoacetatotitanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropoxy-bisethylacetoacetatotitanate, also known as bis(ethyl 3-oxo-butanoato-O1,O3)bis(2-propanolato)titanium, is a chemical compound with the molecular formula C18H32O8Ti and a molecular weight of 424.31 g/mol . It is commonly used as a chemical intermediate and has applications in various fields, including materials science and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisopropoxy-bisethylacetoacetatotitanate can be synthesized through the reaction of titanium isopropoxide with ethyl acetoacetate in the presence of isopropanol. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where titanium isopropoxide and ethyl acetoacetate are mixed and reacted under optimized conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropoxy-bisethylacetoacetatotitanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The isopropoxy and ethyl acetoacetate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include titanium dioxide, lower oxidation state titanium compounds, and substituted titanium complexes .
Applications De Recherche Scientifique
Diisopropoxy-bisethylacetoacetatotitanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: The compound is explored for its potential use in biological imaging and as a contrast agent.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical implants.
Industry: It is used in the production of coatings, adhesives, and other materials that require titanium-based compounds
Mécanisme D'action
The mechanism of action of diisopropoxy-bisethylacetoacetatotitanate involves the coordination of the titanium atom with reactant molecules, leading to the activation of certain functional groups and the initiation of chemical transformations. The titanium atom acts as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium isopropoxide: Another titanium-based compound used in similar applications.
Titanium tetraisopropoxide: Used as a precursor for titanium dioxide synthesis.
Titanium ethoxide: Used in the production of titanium-based materials.
Uniqueness
Diisopropoxy-bisethylacetoacetatotitanate is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other titanium-based compounds. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C18H36O8Ti |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
4-ethoxy-4-hydroxybut-3-en-2-one;propan-2-ol;titanium |
InChI |
InChI=1S/2C6H10O3.2C3H8O.Ti/c2*1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h2*4,8H,3H2,1-2H3;2*3-4H,1-2H3; |
Clé InChI |
VGXVLYVUNHPWMS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=CC(=O)C)O.CCOC(=CC(=O)C)O.CC(C)O.CC(C)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















